molecular formula C8H8N2O2 B146297 4-Nitroisoindoline CAS No. 127168-86-9

4-Nitroisoindoline

Cat. No. B146297
M. Wt: 164.16 g/mol
InChI Key: QQSCKBOYBWKHIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCOC(=O)N1Cc2cccc([N+](=O)[O-])c2C1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[BrH:18].[CH2:1]([O:2][C:3](=[O:4])[N:6]1[CH2:7][c:8]2[cH:9][cH:10][cH:11][c:12]([N+:15](=[O:16])[O-:17])[c:13]2[CH2:14]1)[CH3:5].[CH3:19][C:20](=[O:21])[OH:22]>>[BrH:18].[NH:6]1[CH2:7][c:8]2[cH:9][cH:10][cH:11][c:12]([N+:15](=[O:16])[O-:17])[c:13]2[CH2:14]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Br
Name
CCOC(=O)N1Cc2cccc([N+](=O)[O-])c2C1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(=O)N1Cc2cccc([N+](=O)[O-])c2C1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)O

Outcomes

Product
Name
Type
product
Smiles
Br
Name
Type
product
Smiles
O=[N+]([O-])c1cccc2c1CNC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.